molecular formula C26H27N3O3 B4944808 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(quinolin-4-ylmethyl)benzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(quinolin-4-ylmethyl)benzamide

Cat. No.: B4944808
M. Wt: 429.5 g/mol
InChI Key: OCRCRMOIBVFKPJ-UHFFFAOYSA-N
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Description

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(quinolin-4-ylmethyl)benzamide is a complex organic compound that features a piperidine ring, a quinoline moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(quinolin-4-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclopropanecarbonyl chloride under basic conditions.

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis.

    Coupling Reactions: The final step involves coupling the piperidine derivative with the quinoline moiety and the benzamide group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Halogenated or alkylated derivatives of the aromatic rings.

Scientific Research Applications

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(quinolin-4-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(quinolin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
  • 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide

Uniqueness

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(quinolin-4-ylmethyl)benzamide is unique due to the presence of both a quinoline moiety and a benzamide group, which are not commonly found together in similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(quinolin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c30-25(28-17-20-11-14-27-24-4-2-1-3-23(20)24)18-7-9-21(10-8-18)32-22-12-15-29(16-13-22)26(31)19-5-6-19/h1-4,7-11,14,19,22H,5-6,12-13,15-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRCRMOIBVFKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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